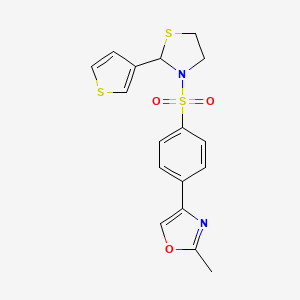![molecular formula C15H16N4O4 B2729663 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide CAS No. 1209858-09-2](/img/structure/B2729663.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in bioactive molecules, and an imidazole ring, which is a common pharmacophore in many therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the imidazole derivative: The imidazole ring can be synthesized via the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Coupling of intermediates: The benzo[d][1,3]dioxole and imidazole intermediates are then coupled using oxalyl chloride to form the oxalamide linkage under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated imidazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Known for its use in flavor and fragrance industries.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Used in the synthesis of bioactive molecules.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is unique due to its combination of the benzo[d][1,3]dioxole and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-10-16-4-6-19(10)7-5-17-14(20)15(21)18-11-2-3-12-13(8-11)23-9-22-12/h2-4,6,8H,5,7,9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCOFNHUCCTZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2729584.png)
![4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2729585.png)

![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2729588.png)
![6-Methyl-4,7-diazaspiro[2.5]octan-8-one](/img/structure/B2729589.png)

![N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2729593.png)

![3-Methyl-2-[(thien-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2729596.png)
![3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2729598.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2729602.png)
